
Carm1-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carm1-IN-5 est un composé chimique qui fonctionne comme un inhibiteur de la méthyltransférase 1 de l'arginine associée au coactivateur (CARM1). CARM1 est une enzyme qui joue un rôle crucial dans la méthylation des résidus d'arginine sur les protéines histones et non histones, ce qui est essentiel pour réguler l'expression des gènes. This compound a été étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement du cancer, en raison de sa capacité à inhiber l'activité de CARM1.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de Carm1-IN-5 implique plusieurs étapes, notamment la préparation de composés intermédiaires et la réaction de couplage finale. La voie de synthèse commence généralement par la préparation d'un intermédiaire clé par une série de réactions chimiques telles que l'alkylation, l'acylation et la cyclisation. L'étape finale implique le couplage de l'intermédiaire avec un réactif spécifique dans des conditions contrôlées pour donner this compound.
Méthodes de production industrielle
La production industrielle de this compound suit une voie de synthèse similaire, mais elle est optimisée pour la production à grande échelle. Cela implique l'utilisation de réacteurs à haut débit, de systèmes automatisés et de mesures strictes de contrôle de la qualité pour garantir la pureté et la cohérence du produit final. Les conditions de réaction, telles que la température, la pression et le choix du solvant, sont soigneusement contrôlées afin de maximiser le rendement et de minimiser les impuretés.
Analyse Des Réactions Chimiques
Types de réactions
Carm1-IN-5 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir this compound en formes réduites avec des propriétés chimiques différentes.
Substitution : this compound peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres.
Réactifs et conditions courants
Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium sont utilisés dans des conditions contrôlées.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers nucléophiles ou électrophiles sont utilisés en fonction de la substitution souhaitée.
Produits principaux
Applications de la recherche scientifique
This compound a été largement étudié pour ses applications dans divers domaines scientifiques :
Chimie : Utilisé comme composé outil pour étudier le rôle de CARM1 dans les réactions chimiques et la régulation des gènes.
Biologie : Employé dans la recherche pour comprendre les fonctions biologiques de CARM1 et son impact sur les processus cellulaires.
Médecine : Étudié pour son potentiel comme agent thérapeutique dans le traitement du cancer en raison de sa capacité à inhiber l'activité de CARM1 et à supprimer la croissance tumorale.
Industrie : Utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant les voies liées à CARM1.
Mécanisme d'action
This compound exerce ses effets en inhibant l'activité enzymatique de CARM1. CARM1 catalyse le transfert de groupes méthyles aux résidus d'arginine sur les protéines histones et non histones, ce qui est crucial pour la régulation de l'expression des gènes. En inhibant CARM1, this compound perturbe ce processus de méthylation, conduisant à une altération de l'expression des gènes et à la suppression des voies oncogéniques. Les cibles moléculaires de this compound comprennent les protéines histones et d'autres substrats de CARM1 impliqués dans la régulation transcriptionnelle.
Applications De Recherche Scientifique
Carm1-IN-5 has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a tool compound to study the role of CARM1 in chemical reactions and gene regulation.
Biology: Employed in research to understand the biological functions of CARM1 and its impact on cellular processes.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment due to its ability to inhibit CARM1 activity and suppress tumor growth.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting CARM1-related pathways.
Mécanisme D'action
Carm1-IN-5 exerts its effects by inhibiting the enzymatic activity of CARM1. CARM1 catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins, which is crucial for gene expression regulation. By inhibiting CARM1, this compound disrupts this methylation process, leading to altered gene expression and suppression of oncogenic pathways. The molecular targets of this compound include histone proteins and other substrates of CARM1 involved in transcriptional regulation.
Comparaison Avec Des Composés Similaires
Carm1-IN-5 est comparé à d'autres inhibiteurs de CARM1 tels que EZM2302 et TP-064. Bien que tous ces composés inhibent l'activité de CARM1, this compound est unique dans sa structure chimique et sa puissance. Il a montré une meilleure spécificité et activité envers CARM1 par rapport à d'autres inhibiteurs, ce qui en fait un candidat prometteur pour de futures recherches et un développement thérapeutique.
Liste de composés similaires
EZM2302 : Un autre inhibiteur puissant de CARM1 ayant une efficacité démontrée dans des modèles précliniques.
TP-064 : Un inhibiteur connu de CARM1 avec des mécanismes d'action similaires mais des propriétés chimiques différentes.
This compound se distingue par sa structure unique et sa plus grande spécificité, ce qui en fait un outil précieux dans l'étude et le traitement potentiel des maladies liées à CARM1.
Propriétés
Formule moléculaire |
C22H26ClN3O2S |
|---|---|
Poids moléculaire |
432.0 g/mol |
Nom IUPAC |
(2S)-1-[[2-[[3-chloro-4-(1,3-thiazol-2-yl)phenyl]methoxy]phenyl]methyl-methylamino]-3-(methylamino)propan-2-ol |
InChI |
InChI=1S/C22H26ClN3O2S/c1-24-12-18(27)14-26(2)13-17-5-3-4-6-21(17)28-15-16-7-8-19(20(23)11-16)22-25-9-10-29-22/h3-11,18,24,27H,12-15H2,1-2H3/t18-/m0/s1 |
Clé InChI |
UMKLFWMQTDMELK-SFHVURJKSA-N |
SMILES isomérique |
CNC[C@@H](CN(C)CC1=CC=CC=C1OCC2=CC(=C(C=C2)C3=NC=CS3)Cl)O |
SMILES canonique |
CNCC(CN(C)CC1=CC=CC=C1OCC2=CC(=C(C=C2)C3=NC=CS3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



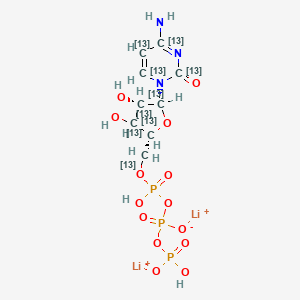
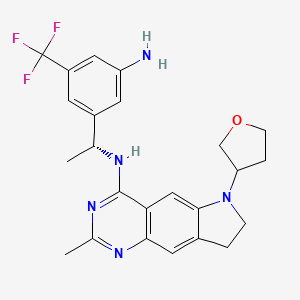
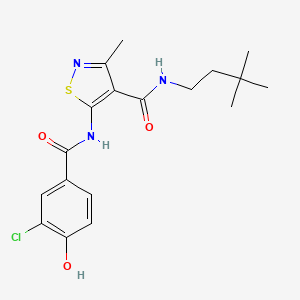
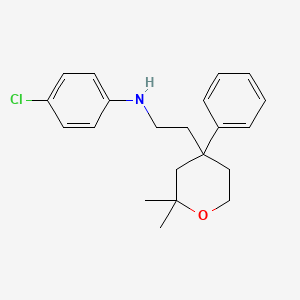
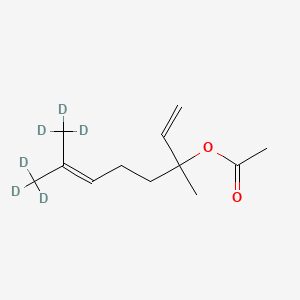

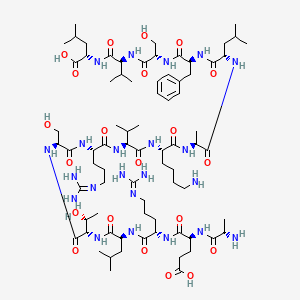


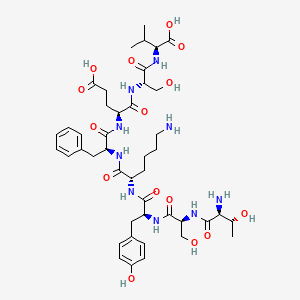
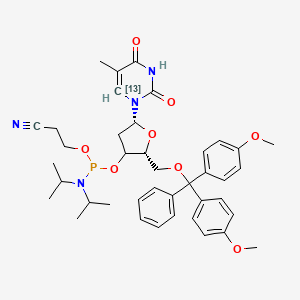
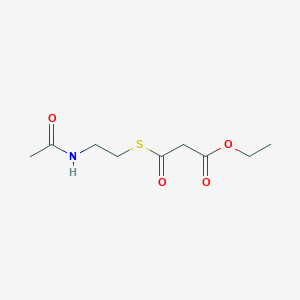
![[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone](/img/structure/B12381388.png)
